Dimethyl cyclohexane-1,3-dicarboxylate
Overview
Description
Dimethyl cyclohexane-1,3-dicarboxylate is a chemical compound with the molecular formula C10H16O4 . It is a colorless to yellow liquid and has a molecular weight of 200.23 .
Molecular Structure Analysis
The InChI code for Dimethyl cyclohexane-1,3-dicarboxylate is1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Dimethyl cyclohexane-1,3-dicarboxylate has a molecular weight of 200.23 . It is a colorless to yellow liquid and is stored at room temperature .Scientific Research Applications
Catalyst in Hydrogenation
Dimethyl cyclohexane-1,3-dicarboxylate plays a role in the hydrogenation process. A study demonstrated its application in gas-phase hydrogenation to 1,4-cyclohexane dimethanol using a copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor, achieving a 100% conversion with 99.8% selectivity (Zhang, Fan, & Li, 2013).
Methylation Agent
This compound is used in the methylation of alcohols, phenols, and carboxylic acids, where it acts in combination with dimethyl sulfate and alumina to yield high selectivity of the corresponding monomethyl ethers and esters (Ogawa et al., 1986).
Study of Conformational Effects in Gas-Phase Cations
Research has also been conducted on the conformational effects in gas-phase cations of dimethyl cyclohexane-1,3-dicarboxylate derivatives. The studies indicate interactions between adjacent ester groups, facilitating the stability and elimination processes in the ions (Etinger, Idina, & Mandelbaum, 1993).
Structural Mimic in Biochemistry
It has been used as a structural mimic in biochemistry. For example, a study created a mimic of α(1,2)mannobioside using Dimethyl cyclohexane-1,3-dicarboxylate, which showed significant stability against mannosidase, a feature useful in pharmaceutical development (Mari et al., 2004).
Material in Organic Synthesis
The compound is also instrumental in organic synthesis. For instance, its reaction with a catalytic amount of Ph3SnH in benzene yields another compound, dimethyl 2-ethenyl-3-cyclopentene-1,1-dicarboxylate, demonstrating its versatility in organic transformations (Miura, Fugami, Oshima, & Utimoto, 1988).
Safety And Hazards
properties
IUPAC Name |
dimethyl cyclohexane-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUOYGUOKMUSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905266 | |
Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cyclohexane-1,3-dicarboxylate | |
CAS RN |
6998-82-9, 10021-92-8 | |
Record name | cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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